molecular formula C9H12O B14437254 2-Cyclohexen-1-one, 6-(1-methylethylidene)- CAS No. 79801-34-6

2-Cyclohexen-1-one, 6-(1-methylethylidene)-

Cat. No.: B14437254
CAS No.: 79801-34-6
M. Wt: 136.19 g/mol
InChI Key: HHICFYWMNUXIOL-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-(1-methylethylidene)- is an organic compound with the molecular formula C10H14O. It is a derivative of cyclohexenone and is known for its unique structural features, which include a cyclohexene ring with a ketone functional group and an isopropylidene substituent. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 6-(1-methylethylidene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-(1-methylethylidene)- involves its interaction with various molecular targets. The compound’s ketone group can undergo nucleophilic addition reactions, making it a reactive intermediate in many chemical processes. Its isopropylidene substituent also influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Cyclohexen-1-one, 6-(1-methylethylidene)- can be compared with other similar compounds such as:

The uniqueness of 2-Cyclohexen-1-one, 6-(1-methylethylidene)- lies in its specific structural configuration, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

79801-34-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

6-propan-2-ylidenecyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h4,6H,3,5H2,1-2H3

InChI Key

HHICFYWMNUXIOL-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC=CC1=O)C

Origin of Product

United States

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